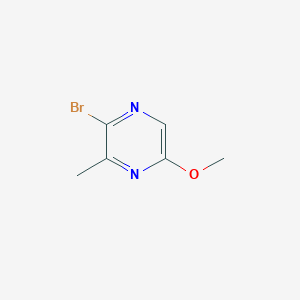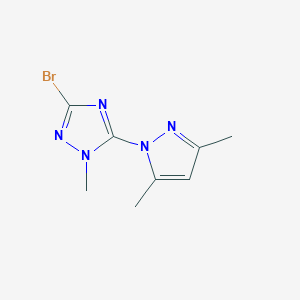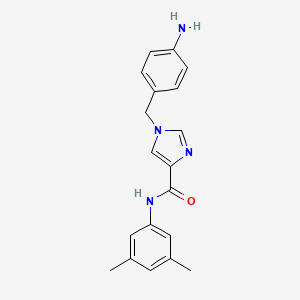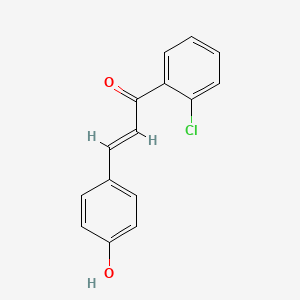
2-Bromo-5-methoxy-3-methylpyrazine
Descripción general
Descripción
2-Bromo-5-methoxy-3-methylpyrazine is a compound that is structurally related to various heterocyclic compounds studied in the provided papers. While the exact compound is not directly synthesized or analyzed in the papers, related compounds such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid , tetramethylpyrazine complexes , and 2-bromo-5-methoxybenzoic acid complexes have been synthesized and characterized, indicating a potential interest in bromo-methoxy substituted heterocycles in the field of chemistry.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nucleophilic substitution, methoxylation, and bromination. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, followed by methoxylation and bromination to yield the desired product . These methods could potentially be adapted for the synthesis of 2-Bromo-5-methoxy-3-methylpyrazine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as the tetramethylpyrazine complex with bromanilic acid, has been determined using X-ray crystallography . The structure reveals the formation of dimeric units and strong hydrogen bonds, which are crucial for the stability of the complex. The molecular structure of 2-Bromo-5-methoxy-3-methylpyrazine could be expected to show similar features, such as hydrogen bonding and steric hindrance affecting the dynamics of the molecule.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes reactions such as nitrosation, nitration, and bromination, as seen in the synthesis and tautomerism studies of 2-hydroxypyrazolo[1,5-a]pyridine . These reactions are typically position-specific and are influenced by the substituents on the heterocyclic ring. For 2-Bromo-5-methoxy-3-methylpyrazine, similar reactivity can be anticipated, with the bromo and methoxy groups directing further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various techniques. For example, the crystal and molecular structure of 2,5-dichloro-3-methoxypyrazine has been determined, providing insights into bond distances and angles consistent with literature values . The thermodynamic properties and luminescence behaviors of lanthanide complexes with 2-bromo-5-methoxybenzoic acid have also been studied . These findings suggest that 2-Bromo-5-methoxy-3-methylpyrazine would exhibit specific physical and chemical properties that could be elucidated through similar analytical methods.
Aplicaciones Científicas De Investigación
Fragmentation Pathways in Mass Spectrometry
One of the applications of similar compounds to 2-Bromo-5-methoxy-3-methylpyrazine is in the study of fragmentation pathways in mass spectrometry. Kolor and Rizzo (1971) discussed the mass spectra of compounds like 2-methoxy-3-methylpyrazine and 2-methylthio-3-methylpyrazine. Their work highlighted a novel loss of H2O from the molecular ion, indicating a skeletal rearrangement in the molecular ion preceding the expulsion of H2O and H2S. Such studies are crucial for understanding the behavior of pyrazine derivatives in mass spectrometric analysis (Kolor & Rizzo, 1971).
Synthesis of Astechrome
Ohta, Jing, and Aoyagi (1993) described the synthesis of 2-chloro-6-(indol-3-ylmethyl-5-methoxy-3-methylpyrazine 1-oxide, a compound structurally related to 2-Bromo-5-methoxy-3-methylpyrazine. This synthesis was part of an approach to create Astechrome, highlighting the role of pyrazine derivatives in the synthesis of complex organic compounds (Ohta, Jing, & Aoyagi, 1993).
Photosensitizers for Photodynamic Therapy
Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds, including derivatives of 2-Bromo-5-methoxy-3-methylpyrazine, have been noted for their use in photodynamic therapy, particularly in cancer treatment, due to their excellent fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Photophysical and Photochemical Properties
The study of the photophysical and photochemical properties of pyrazine derivatives, as mentioned by Pişkin, Canpolat, and Öztürk (2020), is an important application in understanding the behavior of these compounds under various light conditions. This knowledge is crucial for their application in fields like photodynamic therapy and material sciences.
Corrosion Inhibition
Another significant application is in corrosion science. Obot and Gasem (2014) investigated the adsorption properties of various pyrazine compounds, including derivatives similar to 2-Bromo-5-methoxy-3-methylpyrazine, on steel corrosion. They used quantum chemical calculations and molecular dynamics simulation to understand how these compounds could act as corrosion inhibitors (Obot & Gasem, 2014).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may be harmful if inhaled . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Mecanismo De Acción
Mode of Action
Pyrazines and their derivatives are known to participate in various chemical reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with biological targets.
Propiedades
IUPAC Name |
2-bromo-5-methoxy-3-methylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-6(7)8-3-5(9-4)10-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMIAFDBSYBFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide;hydrochloride](/img/structure/B3034051.png)


![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B3034058.png)
![1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B3034059.png)


![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3034062.png)
![5-bromoFuro[3,2-b]pyridine](/img/structure/B3034064.png)
![2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3034065.png)
![2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3034066.png)
![4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B3034068.png)
![Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3034069.png)
